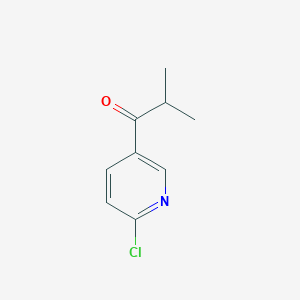

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one

Descripción general

Descripción

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is an organic compound that features a chlorinated pyridine ring attached to a methylpropanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-5-chloromethylpyridine with methylamine under controlled conditions . This reaction is often carried out in a microreactor to ensure precise control over reaction parameters and to enhance yield.

Industrial Production Methods: In industrial settings, the continuous production method is preferred due to its efficiency and scalability. This method involves the continuous flow of reactants through a microreactor, significantly reducing the production time and improving the overall yield .

Análisis De Reacciones Químicas

Reduction of the Ketone Group

The ketone group undergoes reduction to form secondary alcohols.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄ in THF (0°C to RT) | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol | 85% | |

| NaBH₄ in MeOH/THF (reflux) | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-ol | 72% |

Mechanistic Insight : The reaction proceeds via hydride transfer to the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the alcohol.

Nucleophilic Substitution at the Chloropyridine Moiety

The chlorine atom at the pyridine 6-position participates in substitution reactions under optimized conditions.

Key Notes :

-

Azide substitution proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the ketone .

-

Copper-catalyzed amination requires elevated temperatures for effective C–N bond formation .

Cross-Coupling Reactions

The chlorine atom enables participation in catalytic cross-coupling reactions.

Mechanistic Insight :

-

Suzuki coupling involves oxidative addition of the C–Cl bond to palladium, transmetalation with the boronic acid, and reductive elimination .

-

Buchwald–Hartwig amination proceeds via a palladium-mediated C–N bond formation .

Oxidation Reactions

The tertiary alcohol (reduction product) can undergo further oxidation.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| PCC, CH₂Cl₂, RT | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one | 90% | |

| KMnO₄, H₂SO₄, 0°C | Cleavage to 6-chloronicotinic acid | 45% |

Condensation and Cyclization Reactions

The ketone participates in condensation reactions to form heterocycles.

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| NH₂NH₂·H₂O, EtOH, reflux | This compound hydrazone | 88% | |

| PhNH₂, AcOH, 120°C | Imine derivative | 63% |

Application : Hydrazones serve as intermediates for synthesizing pyrazoles and triazoles .

Industrial and Pharmacological Relevance

-

Epibatidine Synthesis : The compound is a key intermediate in synthesizing epibatidine, a potent analgesic, via reduction followed by cyclization.

-

Agrochemicals : Derivatives exhibit insecticidal activity by targeting nicotinic acetylcholine receptors .

Reaction Optimization Insights (Source )

-

Temperature Control : Elevated temperatures (80–110°C) enhance substitution and coupling efficiencies.

-

Catalyst Selection : Palladium complexes (e.g., Pd(PPh₃)₄) improve cross-coupling yields.

-

Solvent Effects : Polar aprotic solvents (DMF, DME) favor nucleophilic substitutions.

Aplicaciones Científicas De Investigación

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to exert its effects through modulation of specific signaling pathways .

Comparación Con Compuestos Similares

2-(6-Chloropyridin-3-yl)-N’- (2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound shares a similar chlorinated pyridine structure but has different functional groups attached.

N- [ (6-Chloropyridin-3-yl)Methyl]MethylaMine: Another compound with a chlorinated pyridine ring, used in different applications.

Uniqueness: 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one is unique due to its specific combination of a chlorinated pyridine ring and a methylpropanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Actividad Biológica

1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one, with the molecular formula C₉H₁₀ClNO and a molecular weight of approximately 183.63 g/mol, is a compound of significant interest in medicinal chemistry and biological research. This article reviews its biological activity, potential therapeutic applications, and mechanisms of action based on diverse sources.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of chlorinated pyridines can be effective against gram-positive bacteria and mycobacteria, demonstrating potential as antibacterial agents comparable to clinically used drugs such as ampicillin and rifampicin . Although specific data on this compound is limited, its structural analogs have shown promise in this area.

Cytotoxicity and Cancer Research

The cytotoxic profile of related compounds has been evaluated in cancer cell lines. For example, certain derivatives have shown submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), indicating that modifications in the structure can lead to enhanced biological activity . The unique combination of the chlorinated pyridine ring with the ketone structure may influence the compound's interaction with cellular targets involved in cancer pathways.

The mechanisms by which this compound exerts its biological effects are still being elucidated. It is hypothesized that the compound may interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of the chlorine atom is believed to play a crucial role in enhancing binding affinity and specificity.

Comparative Analysis with Similar Compounds

To better understand the biological significance of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(6-Chloropyridin-3-yl)propan-2-one | C₈H₈ClNO | Lacks the methyl group at position 2 |

| 1-(5-Chloropyridin-3-yl)ethanone | C₈H₈ClNO | Different chlorine position |

| 2-Methylpyridine | C₆H₇N | No carbonyl group |

This table illustrates how variations in structure can affect biological properties and activities.

Propiedades

IUPAC Name |

1-(6-chloropyridin-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-6(2)9(12)7-3-4-8(10)11-5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXOBWLYRVQSDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629185 | |

| Record name | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244263-45-4 | |

| Record name | 1-(6-Chloropyridin-3-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.